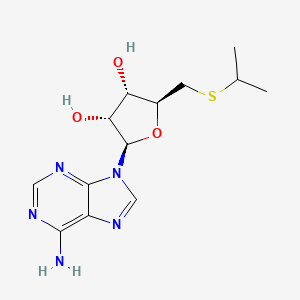

5'-Isopropylthioadenosine

Description

Properties

Molecular Formula |

C13H19N5O3S |

|---|---|

Molecular Weight |

325.39 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propan-2-ylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O3S/c1-6(2)22-3-7-9(19)10(20)13(21-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

VYKMAEUZJOVKCO-QYVSTXNMSA-N |

Isomeric SMILES |

CC(C)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CC(C)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Methylthioadenosine Nucleosidases

Research has shown that 5'-Isopropylthioadenosine can be synthesized or studied via enzymatic reactions involving methylthioadenosine/S-adenosylhomocysteine nucleosidases (MTNs or MTANs, EC 3.2.2.9). These enzymes catalyze the cleavage and salvage of adenine and methionine from substrates such as 5'-methylthioadenosine and its analogs, including this compound.

- Recombinant expression of MTNs in Escherichia coli BL21(DE3)pLysS cells enables the production of enzymes that can process this compound.

- Enzymatic assays use purified MTNs to convert nucleoside analogs, including this compound, allowing for kinetic studies and potential preparative enzymatic transformations.

- Optimal enzymatic reaction conditions include buffers such as sodium phosphate-citric acid or sodium phosphate at pH values between 5 and 7, with reaction temperatures around 22-30°C.

- The enzymatic approach is valuable for preparing this compound analogs in a regio- and stereospecific manner, although it is primarily used for characterization rather than bulk synthesis.

Chemical Synthesis Methods

Selective Alkylation of Adenosine Derivatives

Chemical synthesis of this compound involves selective alkylation of adenosine or protected adenosine derivatives at the 5' position with an isopropylthio group. This is typically achieved by:

- Starting with a suitably protected adenosine nucleoside to prevent side reactions at other hydroxyl groups.

- Using alkylating agents such as isopropylthiol derivatives or isopropylthioalkyl halides under controlled conditions.

- Employing activators like N-iodosuccinimide (NIS) to facilitate selective alkylation at low temperatures (e.g., −45°C) to increase regioselectivity and yield.

Stepwise Synthetic Route Example

| Step | Operation | Reagents/Conditions | Time |

|---|---|---|---|

| 1 | Protection of 3' and 5' hydroxyl groups | Use of suitable protecting groups (e.g., silyl or acyl groups) | Variable |

| 2 | Activation of 5' position | Treatment with methylthio or isopropylthio alkylating agents with NIS at low temperature | ~1-2 hours |

| 3 | Deprotection | Removal of protecting groups under mild acidic or basic conditions | Variable |

| 4 | Purification | Column chromatography or crystallization | Variable |

This method allows for the synthesis of this compound with good regioselectivity and purity, suitable for further biochemical studies or pharmaceutical applications.

Analytical and Characterization Techniques

- UV-Visible Spectrophotometry: Used to monitor enzymatic reactions converting nucleosides to adenine, with extinction coefficient Δε = 1600 M⁻¹cm⁻¹ for adenine formation.

- High-Performance Liquid Chromatography (HPLC): Employed for purification and verification of chemical synthesis products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern on the nucleoside.

- Mass Spectrometry (MS): Provides molecular weight confirmation and purity assessment.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic | Adenosine or analogs | Recombinant MTNs, IPTG induction, phosphate buffers, 22-30°C | High specificity, mild conditions | Limited scale, enzyme availability |

| Chemical Synthesis | Protected adenosine derivatives | Isopropylthio alkylating agents, NIS, low temperature (-45°C) | Scalable, versatile | Requires protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions: 5’-Isopropylthioadenosine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the isopropylthio group, reverting to adenosine.

Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Adenosine.

Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Isopropylthioadenosine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Studied for its role in cellular signaling pathways and its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 5’-Isopropylthioadenosine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of adenosine receptors, influencing cellular signaling pathways. The compound may also inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

- 5’-Methylthioadenosine

- 5’-Ethylthioadenosine

- 5’-Isobutylthioadenosine

Comparison: 5’-Isopropylthioadenosine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biochemical assays. For instance, the steric hindrance and electronic effects of the isopropyl group can influence its interaction with molecular targets, making it a valuable tool in research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.